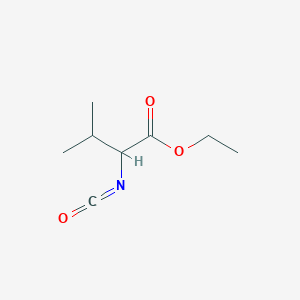

Ethyl 2-isocyanato-3-methylbutanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-isocyanato-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-4-12-8(11)7(6(2)3)9-5-10/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPOIQVGVGYFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967428 | |

| Record name | Ethyl N-(oxomethylidene)valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5296-78-6 | |

| Record name | Ethyl N-(oxomethylidene)valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Alpha Isocyanato Esters in Contemporary Organic Synthesis

Alpha-isocyanato esters are a class of organic compounds that have gained significant traction as versatile building blocks in modern synthetic chemistry. Their utility stems from the presence of the highly reactive isocyanate functional group at the alpha position to an ester. This unique arrangement allows for a diverse range of chemical transformations, making them valuable precursors for the synthesis of complex molecules, including peptides, azapeptides, and various heterocyclic compounds.

The isocyanate group is an excellent electrophile, readily reacting with a wide array of nucleophiles such as alcohols, amines, and even water. These reactions lead to the formation of stable carbamate (B1207046), urea (B33335), and carbamic acid derivatives, respectively. This reactivity is harnessed by chemists to introduce specific functionalities and build molecular complexity in a controlled manner.

One of the most significant applications of alpha-isocyanato esters is in the synthesis of amino acid derivatives and peptides. They serve as efficient precursors to α-amino acid esters, which are the fundamental units of proteins. nih.gov The ability to introduce a variety of side chains through the ester group and to control stereochemistry at the alpha-carbon makes them particularly useful in the construction of non-natural amino acids and peptidomimetics with tailored biological activities.

Furthermore, alpha-isocyanato esters are employed as chiral derivatizing agents and as key components in the preparation of chiral chromatographic media. Their ability to react with enantiomerically pure alcohols or amines allows for the separation of racemic mixtures and the determination of enantiomeric purity, a critical aspect in pharmaceutical development.

Historical Context and Evolution of Research on Ethyl 2 Isocyanato 3 Methylbutanoate

The exploration of alpha-isocyanato esters, including ethyl 2-isocyanato-3-methylbutanoate, is closely tied to the broader history of isocyanate chemistry, which dates back to the 19th century. However, the specific and detailed investigation into the synthesis and reactivity of alpha-isocyanato esters as valuable synthetic intermediates is a more recent development in organic chemistry.

Early methods for the preparation of isocyanates often involved harsh reagents and conditions. A significant advancement came with the use of phosgene (B1210022) and its derivatives, such as diphosgene and triphosgene (B27547), to convert amino acid esters into their corresponding isocyanates. orgsyn.orggoogle.com These methods, while effective, presented considerable safety and toxicity concerns.

A notable milestone in the synthesis of amino acid ester isocyanates was the development of milder and more efficient procedures. orgsyn.org One such method involves the reaction of an amino acid ester hydrochloride with triphosgene in a biphasic system of methylene (B1212753) chloride and saturated aqueous sodium bicarbonate. orgsyn.org This approach offers high yields and minimizes the hazards associated with phosgene gas. orgsyn.org For instance, methyl (S)-2-isocyanato-3-phenylpropanoate can be synthesized in 98% yield using this method. orgsyn.org

The evolution of synthetic methods has been driven by the need for safer, more scalable, and environmentally benign processes. This has led to the exploration of alternative reagents and catalytic systems for the conversion of amino acids and their derivatives into isocyanates.

Research on this compound specifically has benefited from these broader advancements. Its synthesis typically starts from the corresponding amino acid ester, ethyl valinate. The development of reliable methods to produce this and other alpha-isocyanato esters has been crucial for their application in various synthetic endeavors.

Overview of Current Research Trajectories and Future Prospects

Current research involving ethyl 2-isocyanato-3-methylbutanoate and related alpha-isocyanato esters is focused on expanding their synthetic utility and exploring new applications. A major area of interest is the development of novel catalytic methods for their synthesis and subsequent transformations. This includes the use of organocatalysis and transition-metal catalysis to achieve higher levels of stereocontrol in reactions involving these reagents. nih.gov

The reactivity of the isocyanate group continues to be a central theme of investigation. Researchers are exploring its participation in various cycloaddition reactions, such as the Diels-Alder reaction, to construct complex heterocyclic frameworks. wikipedia.org The hetero-Diels-Alder reaction, in particular, offers a powerful tool for the synthesis of nitrogen-containing six-membered rings. wikipedia.org

Future prospects for this compound and its analogs are promising. The demand for enantiomerically pure and structurally diverse building blocks in drug discovery and materials science is expected to drive further innovation in this field. The development of more sustainable and atom-economical synthetic routes to these compounds will be a key focus.

Furthermore, the incorporation of alpha-isocyanato esters into automated synthesis platforms could significantly accelerate the discovery of new molecules with desired properties. As our understanding of the reactivity and potential of these compounds grows, so too will their impact on the landscape of modern organic synthesis.

Chemical Properties and Reactions

| Property | Value |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol sigmaaldrich.com |

| Boiling Point | 81–82°C at 3 mmHg |

| InChI | 1S/C8H13NO3/c1-4-12-8(11)7(6(2)3)9-5-10/h6-7H,4H2,1-3H3 sigmaaldrich.com |

| InChIKey | LXPOIQVGVGYFJA-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | CCOC(=O)C(C(C)C)N=C=O uni.lu |

This compound readily undergoes nucleophilic addition reactions at the isocyanate carbon. Common nucleophiles include alcohols, amines, and water, leading to the formation of carbamates, ureas, and carbamic acids, respectively. These reactions are fundamental to its use as a synthetic building block.

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.27 (dd, 1H), 3.81 (s, 3H), 3.16 (dd, 1H), 3.03 (dd, 1H), 7.18-7.36 (m, 5H) (for a similar compound, methyl (S)-2-isocyanato-3-phenylpropanoate) orgsyn.org |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 170.7, 135.4, 129.1, 128.4, 127.2, 126.7, 58.3, 52.8, 39.6 (for a similar compound, methyl (S)-2-isocyanato-3-phenylpropanoate) orgsyn.org |

| IR (CHCl₃) | ν (cm⁻¹): 2260 (N=C=O), 1747 (C=O) (for a similar compound, methyl (S)-2-isocyanato-3-phenylpropanoate) orgsyn.org |

Stereochemical Control and Asymmetric Transformations Utilizing Ethyl 2 Isocyanato 3 Methylbutanoate

Inherent Chirality and Enantiomeric Forms of Ethyl 2-Isocyanato-3-Methylbutanoate

This compound possesses a single stereogenic center at the α-carbon (the carbon atom adjacent to the isocyanate group), giving rise to two enantiomeric forms: (R)-ethyl 2-isocyanato-3-methylbutanoate and (S)-ethyl 2-isocyanato-3-methylbutanoate. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment, but can display different biological activities and reactivities in the presence of other chiral molecules.

The absolute configuration of the stereocenter significantly impacts the three-dimensional arrangement of the molecule, which in turn dictates its interactions with other chiral entities, such as enzymes or chiral catalysts. The synthesis of enantiomerically pure forms of this compound is often achieved through asymmetric synthesis, starting from a chiral pool of amino acids or by employing chiral auxiliaries or catalysts.

Diastereoselective and Enantioselective Reactions

The chiral nature of this compound is pivotal in controlling the stereochemistry of reactions in which it participates. This control can manifest as either diastereoselectivity, where one diastereomer is preferentially formed over another, or enantioselectivity, where one enantiomer is favored.

The isocyanate group of this compound is highly electrophilic and readily undergoes nucleophilic addition reactions with a variety of nucleophiles, such as alcohols, amines, and water, to form carbamates, ureas, and carbamic acids, respectively. The stereochemical configuration of the α-carbon plays a crucial role in directing the approach of the incoming nucleophile.

According to established models of asymmetric induction, such as the Felkin-Anh and Cram chelation models, the existing stereocenter dictates the facial selectivity of the nucleophilic attack on the carbonyl-like carbon of the isocyanate group. wikipedia.orgyoutube.com The bulky isopropyl group and the ester group create a sterically hindered environment, forcing the nucleophile to approach from the less hindered face of the molecule. This results in the preferential formation of one diastereomer over the other when the nucleophile is also chiral or when the reaction is carried out in a chiral environment.

The presence of a Lewis basic group, such as an oxygen or nitrogen atom, on the α-carbon can lead to chelation control in the presence of a Lewis acid, further influencing the stereochemical outcome. wikipedia.org This chelation can lock the conformation of the molecule, leading to a predictable and often high degree of diastereoselectivity.

Asymmetric induction in reactions involving this compound can be achieved through several strategies, primarily categorized as internal, relayed, and external asymmetric induction. wikipedia.org

Internal Asymmetric Induction: This strategy relies on the inherent chirality of the this compound molecule itself to direct the stereochemistry of the reaction. wikipedia.org The existing stereocenter influences the formation of new stereocenters.

Relayed Asymmetric Induction: In this approach, a chiral auxiliary is temporarily attached to the molecule to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed, leaving the desired enantiomerically enriched product.

External Asymmetric Induction: This method involves the use of a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, to create a chiral environment for the reaction. wikipedia.org The catalyst interacts with the substrate in a way that favors the formation of one enantiomer over the other. This is often the most economically viable method for large-scale asymmetric synthesis. wikipedia.org

| Strategy | Description | Example |

| Internal Asymmetric Induction | Utilizes the inherent chirality of the substrate to direct the formation of new stereocenters. wikipedia.org | A reaction where the stereocenter of this compound dictates the stereochemistry of a new chiral center formed during the reaction. |

| Relayed Asymmetric Induction | A chiral auxiliary is temporarily attached to the substrate to control stereochemistry, and is later removed. wikipedia.org | Using an Evans' chiral oxazolidinone auxiliary to direct an aldol (B89426) reaction. wikipedia.org |

| External Asymmetric Induction | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer. wikipedia.org | Employing a chiral Lewis acid catalyst in a Diels-Alder reaction. |

This compound and its derivatives, particularly α-isocyanoacetate esters, can participate as formal 1,3-dipoles in cycloaddition reactions. nih.gov These reactions are powerful tools for the construction of five-membered aza-heterocycles. nih.gov The stereochemical outcome of these cycloadditions is highly dependent on the stereochemistry of the starting isocyanoacetate.

For instance, in the formal [3+2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters, the use of a cupreine-ether organocatalyst can lead to the formation of tricyclic products with high diastereoselectivity and excellent enantiomeric excesses. nih.gov The catalyst and the inherent chirality of the isocyanoacetate work in concert to control the facial selectivity of the cycloaddition, resulting in a specific stereochemical arrangement in the final product.

Chiral Resolution and Enantiomeric Purity Assessment in Synthetic Sequences

The determination of the enantiomeric purity of this compound and its derivatives is crucial in asymmetric synthesis to ensure the desired stereochemical outcome.

Chiral chromatography is the most widely used technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Chiral Gas Chromatography (GC): Chiral GC is particularly effective for the analysis of volatile compounds. For the analysis of this compound and its derivatives, such as the corresponding ethyl 2-hydroxy-3-methylbutanoate (B1261901), cyclodextrin-based chiral stationary phases are commonly employed. For example, a γ-cyclodextrin phase has been successfully used to separate the enantiomers of ethyl 2-hydroxy-3-methylbutanoate in wine samples, allowing for the determination of their enantiomeric ratio. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique applicable to a broader range of compounds, including those that are not sufficiently volatile for GC. researchgate.net The separation is achieved by using a column packed with a chiral stationary phase. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability. nih.gov The choice of the mobile phase is critical for achieving good separation. researchgate.net For instance, a mixture of n-hexane and ethyl acetate (B1210297) with an additive like diethylamine (B46881) has been used with a CHIRALPAK IC column for chiral separations. researchgate.net The development of new CSPs with improved efficiency and solvent tolerance continues to be an active area of research. nih.govmdpi.com

| Technique | Principle | Stationary Phase Example | Application Example |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers based on differential interaction with a chiral stationary phase. | γ-cyclodextrin based column (e.g., Chirasil-Dex). | Quantitation of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine. researchgate.net |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers using a chiral stationary phase and a liquid mobile phase. researchgate.net | Polysaccharide-based (cellulose, amylose derivatives). nih.gov | Separation of a wide range of chiral compounds, including pharmaceuticals. |

Derivatization Strategies for Chiral Analysis

The chiral analysis of enantiomeric mixtures is a significant challenge in stereoselective synthesis. One of the most effective strategies to determine the enantiomeric excess (ee) of a chiral analyte is through derivatization with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical and chemical properties, allowing for their separation and quantification using standard chromatographic or spectroscopic techniques.

This compound, being an enantiomerically pure isocyanate, is an excellent candidate for use as a CDA for chiral amines and alcohols. The highly reactive isocyanate functional group (-N=C=O) readily undergoes nucleophilic addition with the lone pair of electrons on the nitrogen atom of an amine or the oxygen atom of an alcohol. This reaction is typically rapid and proceeds under mild conditions, minimizing the risk of racemization of either the CDA or the analyte.

Reaction with Chiral Amines to Form Diastereomeric Ureas:

When this compound reacts with a racemic or enantiomerically enriched chiral primary or secondary amine, a pair of diastereomeric ureas is formed. The inherent chirality of both the isocyanate and the amine results in two distinct molecules with different spatial arrangements.

Reaction with Chiral Alcohols to Form Diastereomeric Carbamates (Urethanes):

Similarly, the reaction of this compound with a chiral alcohol yields a pair of diastereomeric carbamates. This derivatization is crucial for the analysis of chiral alcohols that may lack chromophores for UV detection or are not readily analyzable by other means.

Analytical Techniques for Diastereomer Separation and Quantification:

Once the diastereomeric derivatives are formed, they can be separated and quantified using a variety of analytical techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation of diastereomers. Unlike the challenging separation of enantiomers which often requires expensive chiral stationary phases (CSPs), the separation of diastereomers can be achieved on standard achiral stationary phases (e.g., silica (B1680970) gel, C18). The difference in the physical properties of the diastereomers leads to differential interactions with the stationary phase, resulting in different retention times. The relative peak areas in the chromatogram can then be used to determine the enantiomeric excess of the original analyte.

Gas Chromatography (GC): For volatile and thermally stable derivatives, gas chromatography offers high resolution and sensitivity. The diastereomeric ureas or carbamates, after potential further derivatization to increase volatility, can be separated on a standard achiral capillary column. The use of a mass spectrometer (MS) as a detector (GC-MS) provides additional structural information, confirming the identity of the separated diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another valuable technique for the analysis of diastereomers. In the presence of a chiral environment, the corresponding protons and carbons of the two diastereomers are no longer chemically equivalent and will exhibit different chemical shifts in the NMR spectrum. The integration of these distinct signals allows for the determination of the diastereomeric ratio, and thus the enantiomeric excess of the analyte. Chiral solvating agents can also be used to enhance the spectral differences between diastereomers.

Illustrative Data Tables:

The following tables provide hypothetical yet representative data for the chiral analysis of a generic chiral amine and a chiral alcohol using (S)-ethyl 2-isocyanato-3-methylbutanoate as the chiral derivatizing agent. These tables illustrate the expected outcomes from HPLC and NMR analysis.

Table 1: HPLC Separation of Diastereomeric Ureas formed from (S)-Ethyl 2-isocyanato-3-methylbutanoate and a Chiral Amine

| Diastereomer | Retention Time (min) | Peak Area (%) |

| (S)-Ethyl 2-(3-((R)-1-phenylethyl)ureido)-3-methylbutanoate | 12.5 | 75 |

| (S)-Ethyl 2-(3-((S)-1-phenylethyl)ureido)-3-methylbutanoate | 14.2 | 25 |

| Chromatographic Conditions: Standard achiral C18 column; Mobile phase: Hexane/Isopropanol (90:10); Flow rate: 1.0 mL/min; Detection: UV at 254 nm. |

Table 2: ¹H-NMR Chemical Shift Differences for Diastereomeric Carbamates

| Proton Position in Analyte Moiety | Chemical Shift (ppm) - (R)-Analyte Derivative | Chemical Shift (ppm) - (S)-Analyte Derivative | Δδ (ppm) |

| Methine proton adjacent to oxygen | 4.85 | 4.95 | 0.10 |

| Methyl protons | 1.22 | 1.28 | 0.06 |

| Spectrometer: 500 MHz ¹H-NMR; Solvent: CDCl₃. |

These derivatization strategies, coupled with powerful analytical techniques, underscore the utility of this compound as a valuable tool for the determination of enantiomeric purity, a critical step in the development of stereochemically defined molecules.

Advanced Applications in Organic Synthesis and Medicinal Chemistry

Building Block Utility in Complex Organic Molecule Synthesis

Ethyl 2-isocyanato-3-methylbutanoate serves as a fundamental component in the synthesis of intricate organic molecules. The high reactivity of its isocyanate group towards various nucleophiles is a key feature that synthetic chemists exploit to build complex molecular architectures.

Construction of Heterocyclic Frameworks (e.g., Oxazoloquinolines, Imidazole (B134444) Carboxylates)

The isocyanate functionality of this compound is a powerful tool for the construction of various heterocyclic systems, which are core structures in many pharmaceuticals. While direct synthesis of oxazoloquinolines using this specific reagent is not widely documented, the general reactivity of isocyanates suggests a plausible pathway. The synthesis of imidazole derivatives, however, is a well-established application of isocyanate chemistry.

For instance, the reaction of an isocyanate with an appropriate precursor can lead to the formation of an imidazole ring. One general approach involves the [3+2] cycloaddition reaction between an aldimine and a tosylmethyl isocyanide (TosMIC), a reaction known as the van Leusen imidazole synthesis. Although this method does not directly use this compound, the principle of using an isocyanate-related synthon to build the imidazole core is relevant. The isocyanate group can be envisioned to react with a suitable dinucleophile to form a cyclic urea (B33335), which could then be further elaborated to an imidazole carboxylate.

The synthesis of imidazole carboxylates can also be achieved through various other routes, such as the reaction of ethyl chloroformate with imidazole. researchgate.net The versatility of this compound allows for its potential use in novel synthetic strategies towards these important heterocyclic scaffolds.

Synthesis of Diverse Urea and Carbamate (B1207046) Motifs in Drug Discovery

The urea and carbamate functional groups are prevalent in a wide array of clinically approved drugs and are considered privileged structures in medicinal chemistry. This compound is an excellent reagent for introducing these motifs into potential drug candidates. The isocyanate group reacts readily with amines to form ureas and with alcohols to form carbamates.

This reactivity is highly valuable in drug discovery for several reasons:

Molecular Scaffolding: Urea and carbamate linkages can serve as rigid connectors between different parts of a molecule, helping to orient functional groups for optimal interaction with a biological target.

Hydrogen Bonding: The N-H and C=O groups in ureas and carbamates are excellent hydrogen bond donors and acceptors, respectively. These interactions are crucial for high-affinity binding to proteins and other biological macromolecules.

Modulation of Physicochemical Properties: The incorporation of urea or carbamate moieties can be used to fine-tune important drug-like properties such as solubility, lipophilicity, and metabolic stability.

Interactive Table: Reactions of this compound

| Reactant | Functional Group | Product Motif | Significance in Drug Discovery |

| Primary or Secondary Amine | -NH2, -NHR | Urea | Key interactions with biological targets, structural scaffold |

| Alcohol | -OH | Carbamate | Modulation of physicochemical properties, bioisosteric replacement |

| Water | H2O | Carbamic Acid (unstable) | Potential for in-situ generation of amines |

Role in Peptide and Peptidomimetic Synthesis

The ability to selectively modify peptides and create peptide-like molecules (peptidomimetics) is of great interest for the development of new therapeutics. This compound provides a chemical tool for achieving such modifications.

Selective Modification of Amino Acid Residues (e.g., Lysine)

The side chains of certain amino acids contain nucleophilic groups that can be targeted for chemical modification. The primary amine of the lysine (B10760008) side chain is a particularly good nucleophile and can react selectively with the isocyanate group of this compound. This reaction results in the formation of a urea linkage at the lysine residue.

Such modifications can be used to:

Introduce labels or tags: Attaching fluorescent dyes or other reporter molecules to a peptide for imaging or diagnostic purposes.

Modulate biological activity: Altering the charge or steric properties of a peptide to enhance its binding to a target or to improve its stability.

Create novel peptidomimetics: The introduction of non-natural linkages can lead to molecules with improved pharmacological properties compared to their natural peptide counterparts.

The specific modification of lysine residues has been demonstrated in various contexts, for example, in the synthesis of lysine-di-isocyanate for the development of biodegradable polymers. nih.gov While this example uses a di-isocyanate derived from lysine, the underlying chemistry of the isocyanate-amine reaction is directly applicable to the modification of lysine residues in a peptide chain with this compound.

Development of Novel Peptide Scaffolds and Modified Peptides

The development of novel biomaterials for applications such as tissue engineering often relies on the use of peptide-based scaffolds. These scaffolds can be designed to mimic the extracellular matrix and to present specific signals to cells to guide their growth and differentiation.

This compound can be used to modify peptides that are then used to construct these scaffolds. By reacting the isocyanate with amine groups on the peptides, it is possible to crosslink the peptides together to form a stable, three-dimensional network. Furthermore, the ester group of the molecule can be hydrolyzed to a carboxylic acid, providing an additional site for functionalization. This allows for the incorporation of other bioactive molecules, such as growth factors or cell adhesion motifs, into the scaffold.

The use of a lysine-di-isocyanate to create a biodegradable urethane (B1682113) polymer for tissue engineering applications highlights the potential of isocyanate chemistry in this area. nih.gov This polymer degrades into non-toxic components, demonstrating the potential for creating biocompatible materials using isocyanate-based building blocks.

Contributions to Polymer Chemistry and Advanced Materials

The isocyanate group is a key functional group in polymer chemistry, most notably in the production of polyurethanes. This compound can be used as a monomer or a chain modifier in the synthesis of various polymers.

When reacted with a diol or polyol, the isocyanate group forms urethane linkages, leading to the formation of a polyurethane. The properties of the resulting polymer can be tailored by the choice of the diol and by the incorporation of other monomers. The branched structure of this compound can influence the physical properties of the polymer, such as its flexibility and solubility.

These polyurethanes can be used in a variety of applications, including:

Coatings and Adhesives: Providing durable and resistant finishes.

Foams: Used in insulation and cushioning materials.

Elastomers: For applications requiring flexibility and resilience.

The development of a biodegradable polymer from a lysine-based di-isocyanate demonstrates the potential for creating advanced materials with specific functionalities for biomedical applications. nih.gov

Interactive Table: Applications in Polymer Chemistry

| Polymer Type | Monomers | Key Linkage | Potential Applications |

| Polyurethane | This compound, Diol/Polyol | Urethane | Coatings, adhesives, foams, elastomers, biomedical devices |

| Modified Polymers | This compound as a reactive additive | Urea/Carbamate | Functionalized surfaces, compatibilizers |

Crosslinking Agent in Polyurethane Synthesis

In polymer chemistry, this compound functions as a critical component in the production of polyurethanes. The synthesis of polyurethane involves the reaction of a di- or polyisocyanate with a polyol (a molecule with multiple hydroxyl groups). wikipedia.orglibretexts.org The isocyanate (-NCO) group on this compound readily reacts with the hydroxyl (-OH) groups of polyols to form urethane linkages. wikipedia.org

When used in conjunction with polyfunctional isocyanates and polyols, it can act as a crosslinking agent, creating a three-dimensional polymer network. libretexts.org This cross-linking imparts rigidity, hardness, and enhanced thermal stability to the final polyurethane material. libretexts.orgresearchgate.net These materials find widespread use in high-performance coatings, adhesives, and foams due to their durability and chemical resistance.

Reaction of Isocyanate with Alcohol to Form Urethane Linkage:

In this reaction, the nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate group. poliuretanos.netquora.com

Development of Functionalized Polymeric Materials

The reactivity of this compound extends to the development of various functionalized polymeric materials. Its isocyanate group provides a convenient handle for grafting the molecule onto existing polymer backbones that contain nucleophilic functional groups, such as hydroxyls or amines. This process allows for the precise modification of a polymer's surface or bulk properties.

For example, reacting it with a polymer containing hydroxyl groups would introduce the ethyl butanoate side chain, potentially altering properties like hydrophobicity, solubility, and biocompatibility. This strategy is a key aspect of creating materials for specialized applications. The ability to form stable covalent bonds is essential for producing durable functionalized materials.

Exploration in Pharmaceutical and Agrochemical Intermediates

This compound is a significant building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. bldpharm.com Its structure, derived from the amino acid valine, makes it an attractive precursor for creating peptidomimetic structures and other bioactive compounds.

The isocyanate group can be reacted with various nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively. wikipedia.org These reactions are fundamental in building the core structures of many therapeutic agents and pesticides. By incorporating the valine-like moiety, chemists can explore its influence on biological activity, a common strategy in drug discovery. whiterose.ac.uk The compound's versatility makes it a valuable intermediate for generating libraries of new chemical entities for screening and development. asischem.com

Interaction Profiles with Biological Nucleophiles (e.g., Enzymes)

In medicinal chemistry and chemical biology, the interaction of small molecules with biological macromolecules like enzymes is of paramount importance. This compound is of particular interest due to its potential to act as a covalent modifier of proteins.

Covalent Binding to Thiol and Amine Groups in Enzymes

The isocyanate functional group is a potent electrophile that can form stable, covalent bonds with nucleophilic amino acid residues on the surface or in the active sites of enzymes. The primary targets within proteins are the side chains of lysine and cysteine.

Reaction with Amines: The primary amine group (-NH2) on the side chain of a lysine residue can attack the isocyanate to form a highly stable urea linkage. wikipedia.org

Reaction with Thiols: The thiol group (-SH) on the side chain of a cysteine residue can react with the isocyanate to form a thiocarbamate linkage. nih.gov

The formation of these covalent adducts is often irreversible and can permanently alter the structure and function of the enzyme. youtube.com

Table 1: Reactivity with Biological Nucleophiles

| Nucleophilic Group | Amino Acid Example | Resulting Covalent Bond |

|---|---|---|

| Amine (-NH₂) | Lysine | Urea |

Implications for Enzyme Inhibition and Drug Design

The ability of this compound to covalently modify enzymes has significant implications for drug design, particularly in the development of enzyme inhibitors. nih.govresearchgate.net By forming an irreversible bond within the active site of a target enzyme, a molecule can permanently block its catalytic activity. This mechanism is characteristic of "suicide inhibitors" or targeted covalent inhibitors. youtube.comkhanacademy.org

This property makes the isocyanate moiety a valuable "warhead" in drug design. acs.org A drug can be designed with a scaffold that directs it to a specific enzyme, and the isocyanate group can then react with a nearby nucleophilic residue (like cysteine or lysine) to achieve potent and often highly selective inhibition. rsc.org This strategy is a powerful tool for developing new therapeutic agents for a wide range of diseases, including cancer and infectious diseases. nih.govresearchgate.net

Computational and Theoretical Investigations of Ethyl 2 Isocyanato 3 Methylbutanoate

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of a molecule. For Ethyl 2-isocyanato-3-methylbutanoate, these studies would focus on the highly reactive isocyanate group and how it is influenced by the rest of the molecular structure.

The electronic structure dictates the molecule's reactivity. An analysis would reveal the distribution of electron density and the nature of the chemical bonds. The isocyanate group (-N=C=O) is a key feature, with the nitrogen and oxygen atoms being highly electronegative, leading to a significant partial positive charge on the central carbon atom. This makes the isocyanate carbon a prime target for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO would likely be located on the ester portion of the molecule or potentially the nitrogen atom of the isocyanate group, indicating regions of higher nucleophilicity.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which the molecule is most likely to accept electrons. The LUMO is expected to be centered on the π* anti-bonding orbital of the isocyanate's C=O and C=N bonds, specifically with a large coefficient on the central carbon atom, highlighting its electrophilic character.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: These values are illustrative and represent typical results from a DFT calculation at the B3LYP/6-31G(d) level of theory in a vacuum.)

| Orbital | Energy (eV) | Likely Localization |

| HOMO | -8.5 | Non-bonding orbitals of ester oxygen atoms |

| LUMO | -1.2 | π* orbital of the isocyanate (-NCO) group |

| HOMO-LUMO Gap | 7.3 | - |

Quantum chemical methods can be employed to model the entire course of a chemical reaction, providing a detailed map of the energy landscape. For this compound, a common and important reaction is its addition reaction with a nucleophile, such as an alcohol or an amine, to form carbamates or ureas, respectively.

Computational modeling of such a reaction would involve:

Reactant and Product Optimization: The 3D structures of the reactants (e.g., this compound and methanol) and the final product (the corresponding carbamate) are geometrically optimized to find their lowest energy states.

Transition State (TS) Search: A search is conducted for the transition state structure, which is the highest energy point along the reaction pathway. This structure represents the energetic barrier that must be overcome for the reaction to proceed.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation confirms that the identified transition state correctly connects the reactants and products.

The activation energy (the energy difference between the reactants and the transition state) can then be calculated, providing a quantitative measure of the reaction rate.

Table 2: Hypothetical Calculated Energies for the Reaction with Methanol (Note: These values are for illustrative purposes.)

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + CH₃OH) | 0.0 |

| Transition State | +15.2 |

| Product (Carbamate) | -25.8 |

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses several rotatable single bonds, allowing it to adopt a multitude of conformations in space. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape by simulating the atomic motions of the molecule over time. The accuracy of MD simulations is highly dependent on the quality of the underlying force field. ethz.ch

An MD simulation would reveal:

The most stable (lowest energy) conformations of the molecule.

The flexibility of different parts of the molecule.

The energy barriers between different conformations.

This information is crucial as the specific 3D shape of the molecule can significantly influence its reactivity and how it interacts with other molecules, such as biological receptors.

In Silico Prediction Validation for Structure-Activity Relationships (SAR)

Should this compound be identified as a lead compound in a drug discovery project, computational methods would be vital for guiding the synthesis of more potent and selective analogs. Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological activity.

In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, would be employed. A typical workflow would involve:

Synthesizing and testing a series of analogs of this compound.

Calculating a variety of molecular descriptors for each analog (e.g., electronic properties, steric properties, hydrophobicity).

Using statistical methods to build a mathematical model that correlates these descriptors with the observed biological activity.

Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. Validation of these in silico models is critical and is typically performed using external test sets of compounds that were not used in the model-building process.

Force Field Development for Enhanced Predictive Modeling

As mentioned, MD simulations rely on a set of mathematical functions and parameters known as a force field to describe the potential energy of the system. ethz.ch While general-purpose force fields like OPLS-AA or GAFF exist, their accuracy for a specific and potentially unusual molecule like this compound may be limited.

If high-accuracy simulations are required, a custom force field may need to be developed. This process involves:

Parameterization: Key parameters, especially for torsional angles (dihedrals) and atomic partial charges, are derived from high-level quantum chemical calculations.

Validation: The new force field is tested by running simulations and comparing the results (e.g., liquid density, heat of vaporization, conformational populations) against experimental data or results from ab initio MD simulations.

Developing a bespoke force field ensures that the simulations provide the most accurate possible representation of the molecule's real-world behavior, which is essential for predictive modeling in materials science or drug design.

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

A major thrust in modern chemistry is the development of sustainable and environmentally friendly processes. For isocyanates like Ethyl 2-isocyanato-3-methylbutanoate, this involves moving away from hazardous reagents like phosgene (B1210022) and minimizing waste. rsc.orgnih.gov

Traditional chemical syntheses often rely on volatile organic compounds (VOCs) as solvents, which pose environmental and safety risks. mdpi.com Research is now actively exploring solvent-free reaction conditions or the use of environmentally benign solvents. For isocyanate synthesis, approaches that avoid aqueous workups and run at high concentrations can significantly reduce waste, as measured by a lower E-factor (Environmental Factor). mdpi.com One promising green alternative to the hazardous phosgene process is the "urea process," which uses urea (B33335), alcohol, and amines as raw materials. acs.org This method can achieve "zero emission" for isocyanate synthesis because its byproducts, alcohol and ammonia, are raw materials for the initial steps, creating a closed-loop system. acs.org The development of such processes for this compound would represent a significant step towards sustainable production.

Catalysis is at the heart of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Non-phosgene routes to isocyanates often involve the thermal decomposition of carbamates, and significant research is focused on developing effective catalysts for this step. acs.orgresearchgate.net For instance, zinc oxide has been studied as a catalyst for the preparation of phenyl isocyanate from methyl phenyl carbamate (B1207046) under solvent-free conditions. acs.org Other research has demonstrated that organotin(IV) compounds can effectively catalyze the formation of carbamates from amines and carbon dioxide, which are then converted to isocyanates. researchgate.net The application of palladium catalysts has also been explored for synthesizing aryl isocyanates via the reductive carbonylation of nitroarenes. rsc.org Adapting these catalytic systems to the production of this compound from its corresponding carbamate precursor is a key goal for achieving a more sustainable manufacturing process.

Integration in Automated Synthesis and Combinatorial Chemistry Platforms

The highly reactive nature of the isocyanate group makes this compound an ideal candidate for use in automated synthesis and combinatorial chemistry. rsc.org These high-throughput techniques allow for the rapid generation of large libraries of diverse compounds for screening in drug discovery and materials science.

Isocyanates are valuable building blocks in multicomponent reactions (MCRs), where multiple reactants combine in a single step to form a complex product. rsc.org The integration of isocyanate-based MCRs with modern techniques like flow chemistry and microwave-assisted synthesis has further expanded their utility. rsc.orgbeilstein-journals.org A key strategy involves the in situ generation of the isocyanate from a stable precursor, which provides precise control over its reactivity and avoids issues with handling and storage. rsc.org This allows for the on-demand formation of the isocyanate, which can then immediately react with other components in the automated system. rsc.org The use of this compound in such platforms could accelerate the discovery of new functional ureas, urethanes, and other heterocyclic scaffolds. rsc.org

Exploration of Novel Bio-conjugation Strategies and Chemical Biology Probes

The electrophilic isocyanate group readily reacts with nucleophiles like the amine groups found in proteins, making it a useful tool for bio-conjugation. wikipedia.orgpoliuretanos.net This reactivity is being explored for creating novel chemical biology probes and for understanding biological processes.

Isocyanates are known to react with lysine (B10760008) residues on proteins like albumin, forming stable adducts. nih.gov This principle is used in biomonitoring to assess occupational exposure to isocyanates. nih.govoup.com Future research could leverage this reactivity to attach this compound to specific proteins or other biomolecules, effectively using it as a probe to study molecular interactions and functions. Furthermore, there is growing interest in developing fluorescent probes for the sensitive detection of isocyanates. rsc.org These probes could be adapted for use in biological systems, enabling real-time visualization of isocyanate distribution and reactivity within cells, although the high reactivity and instability of isocyanates in aqueous environments present a significant challenge. nih.govrsc.org

Advanced Spectroscopic and Structural Characterization in Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing chemical processes. Advanced spectroscopic techniques are now being employed for the real-time, in-situ monitoring of isocyanate reactions.

Mid-infrared (Mid-IR) spectroscopy, particularly using fiber-optic Fourier Transform Infrared (FTIR) probes, is a powerful tool for this purpose. researchgate.net The strong, characteristic absorption of the isocyanate's N=C=O stretching vibration, typically found around 2270 cm⁻¹, allows for precise tracking of its concentration as a reaction proceeds. researchgate.net This enables researchers to obtain valuable data on reaction rates and the extent of cure in processes like polyurethane formation. researchgate.net For process applications, more robust technologies like miniature Fabry-Perot interferometer (FPI) spectrometers are being developed. researchgate.net On a structural level, computational methods are used to understand the geometry and electronic properties of isocyanates. The C−N=C=O unit is planar, with the N=C=O linkage being nearly linear. wikipedia.org These advanced characterization methods are vital for optimizing the synthesis and application of this compound.

| Technique | Application | Key Information Provided | Reference |

|---|---|---|---|

| Fiber-Optic FTIR Spectroscopy | Real-time reaction monitoring | Reaction rates, extent of cure, concentration via NCO peak (~2270 cm⁻¹) | researchgate.net |

| Ab Initio Computational Methods | Structural and spectroscopic prediction | Molecular geometry, vibrational frequencies, relative stability | aip.org |

| Electron Diffraction | Structural determination | Bond lengths and angles of the isocyanate group | wikipedia.orgaip.org |

Potential for Derivatization into Next-Generation Functional Compounds

The true potential of this compound lies in its role as a versatile building block for a wide array of functional molecules. Its isocyanate group can undergo numerous chemical transformations, leading to derivatives with tailored properties for specific applications. wikipedia.org

Q & A

What are the optimal synthetic routes for Ethyl 2-isocyanato-3-methylbutanoate, and how can reaction conditions be optimized for yield?

Basic Research Question

The synthesis of this compound typically involves introducing an isocyanate group to a precursor ester. A methodologically robust approach includes:

- Precursor selection : Start with ethyl 2-amino-3-methylbutanoate hydrochloride, analogous to methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride in EP 4374877 A2 .

- Reaction conditions : Use a polar aprotic solvent (e.g., THF) and a base like N,N-diisopropylethylamine (DIPEA) to deprotonate the amine. React with trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl triflate) at 60°C under nitrogen to prevent hydrolysis .

- Purification : Employ reverse-phase C18 chromatography with acetonitrile/water gradients to isolate the product. Yield optimization hinges on stoichiometric excess (2:1 reagent:precursor) and extended reaction times (~24–48 hours).

How can enantiomeric purity of this compound be assessed using chiral chromatography?

Advanced Research Question

Enantiomeric analysis requires chiral stationary phases (CSPs) like γ-cyclodextrin derivatives, which resolve R and S forms. Key steps include:

- Column selection : Use a γ-cyclodextrin-based GC column (e.g., Chirasil-Dex) for high resolution, as demonstrated for ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine .

- Method validation : Calibrate with racemic standards and quantify enantiomeric ratios (e.g., 94:6 R/S observed in red wine ).

- Data interpretation : Compare retention times and peak areas to determine enantiomeric excess (ee). Contradictions in literature ee values may arise from differences in CSPs or solvent systems.

What purification techniques are effective for removing by-products in the synthesis of this compound?

Basic Research Question

By-product removal is critical for functional group integrity:

- Liquid-liquid extraction : Separate unreacted amines using acidic aqueous washes (e.g., 1N HCl) followed by ether extraction, as in methyl 1-(methylamino)cyclobutanecarboxylate synthesis .

- Column chromatography : Silica gel chromatography with hexane/ethyl acetate gradients effectively isolates polar by-products. Reverse-phase C18 columns improve purity for hydrophilic impurities .

- Drying protocols : Anhydrous sodium sulfate or rotary evaporation under reduced pressure minimizes residual solvents.

How do detection thresholds and sensory evaluations inform the functional role of structurally similar esters in complex matrices?

Advanced Research Question

For this compound, sensory impact in biological or environmental matrices can be inferred from analogs:

- Detection thresholds : Ethyl 2-hydroxy-3-methylbutanoate has thresholds of 4 µg/L (R-form) and 1.5 µg/L (S-form) in water, but these increase to 51 mg/L and 21 mg/L in red wine due to matrix interference .

- Sensory testing : Ranking tests at sub-threshold concentrations (e.g., <1 mg/L) show no significant aroma contribution, suggesting minimal sensory impact unless concentrated .

- Contradictions : Discrepancies between in vitro activity and in vivo detection highlight the need for context-specific threshold determination.

What spectroscopic methods are critical for characterizing this compound?

Basic Research Question

Structural elucidation relies on:

- NMR spectroscopy : H and C NMR identify the isocyanate group (δ ~120–130 ppm for C) and ester carbonyl (δ ~165–175 ppm). Compare with ethyl 3-hydroxybutanoate data .

- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 174.1) and monitor hydrolysis by-products (e.g., amine intermediates) .

- IR spectroscopy : Detect isocyanate stretches (~2250 cm) and ester C=O (~1720 cm) .

What strategies resolve contradictions in literature regarding the reactivity of isocyanate groups in similar esters?

Advanced Research Question

Contradictions often stem from steric or solvent effects:

- Steric hindrance : The 3-methylbutanoate group in this compound may reduce nucleophilic attack rates compared to less hindered analogs (e.g., methyl isocyanate) .

- Solvent polarity : Polar solvents (e.g., DMF) stabilize transition states in urea formation, while nonpolar solvents favor isocyanate stability .

- Competing pathways : Use kinetic studies (e.g., time-resolved FTIR) to differentiate hydrolysis vs. nucleophilic addition under varying pH .

How to handle safety considerations when synthesizing isocyanate-containing compounds?

Basic Research Question

Isocyanates are toxic and moisture-sensitive:

- Controlled atmosphere : Conduct reactions under nitrogen or argon to prevent hydrolysis .

- Personal protective equipment (PPE) : Use fume hoods, gloves, and respirators rated for organic vapors.

- Waste management : Quench residual isocyanates with aqueous ethanolamine before disposal.

How does the steric environment influence the reactivity of the isocyanate group in this compound?

Advanced Research Question

The 3-methyl branch creates steric hindrance:

- Reactivity reduction : Bulky substituents slow nucleophilic attack (e.g., by amines or water) due to restricted access to the isocyanate’s electrophilic carbon.

- Computational modeling : Density functional theory (DFT) calculations on analogs like (S)-2-hydroxy-3-methylbutanoic acid show increased activation energies for reactions at hindered sites .

- Experimental validation : Compare reaction rates with linear-chain isocyanates (e.g., ethyl isocyanate) to quantify steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.